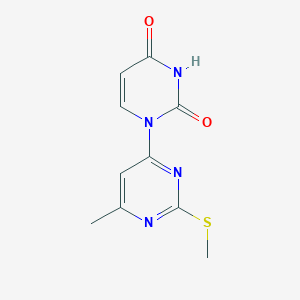![molecular formula C19H23N3O4S B5524177 6-{[(4aS*,7aR*)-4-(2-甲氧基乙基)-6,6-二氧化六氢噻吩并[3,4-b]吡嗪-1(2H)-基]羰基}喹啉](/img/structure/B5524177.png)
6-{[(4aS*,7aR*)-4-(2-甲氧基乙基)-6,6-二氧化六氢噻吩并[3,4-b]吡嗪-1(2H)-基]羰基}喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline derivatives are of significant interest in synthetic organic chemistry due to their wide range of biological activities and applications in pharmaceuticals. The synthesis and study of such compounds, including pyrano[3,2-c]quinolines and related structures, have been explored to understand their chemical behavior, molecular structures, and potential applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves domino reactions, cyclization processes, and the use of nucleophilic reagents. For example, a variety of novel heteroannulated pyrano[3,2-c]quinolines were synthesized through a domino 'Michael/retro-Michael/nitrile addition/heterocyclization' reaction, demonstrating the complexity and versatility of synthetic routes available for such compounds (Al‐Shimaa Badran, M. Ibrahim, & Youssef A. Alnamer, 2018).
Molecular Structure Analysis
Structural elucidation of quinoline derivatives is crucial for understanding their chemical and biological properties. Methods such as FTIR, NMR, and mass spectral analysis play a vital role in determining the molecular structure of these compounds. For instance, novel pyrano[3,2-c]quinoline-3-carbonitriles were characterized by these techniques, highlighting the importance of spectroscopic methods in molecular structure analysis (S. Fatma, A. Bishnoi, & A. Verma, 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization and nucleophilic substitution, leading to a wide range of products with different properties. The chemical behavior of these compounds under different conditions can yield novel structures, as demonstrated in the synthesis of novel 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its reactions with hydroxylamine hydrochloride (M. Ibrahim, Hany M Hassanin, M. Abbas, & Shimaa Badran, 2013).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solvatochromism, photoluminescence, and electroluminescence, are studied using spectroscopic methods. These properties are influenced by the molecular structure and substituents present in the quinoline core. The photoluminescent spectra of methoxy and carboethoxy derivatives of pyrazolo[3,4-b]quinoline, for instance, show high solvatochromism, indicating the impact of solvent polarity on emission bands (E. Gondek, S. Całus, A. Danel, & Andriy V. Kityk, 2008).
科学研究应用
合成和表征
对与目标化合物密切相关的衍生物的研究表明,在合成和表征各种喹啉和吡嗪衍生物方面做出了重大努力,强调了它们的结构和光学性质。例如,通过 1,3-偶极环加成反应合成吡啶并[3,4-b]喹喔啉和吡唑并[3,4-b]喹喔啉展示了喹啉衍生物在生成具有材料科学和药物学潜在应用的新化合物的多功能性 (Kim 等,1990)。
光学和光伏特性
喹啉衍生物(如 4H-吡喃并[3,2-c]喹啉)的结构和光学性质已得到广泛研究,揭示了它们在薄膜应用和有机电子学中的潜力。基于透射率和反射率测量的光学性质研究突出了这些化合物在开发用于光学器件的新材料中的潜力 (Zeyada 等,2016)。
生物活性
一些研究集中于喹啉衍生物的抗菌和生物活性。例如,合成和抗菌评价具有不同杂环部分的新型喹啉衍生物已证明对多种生物具有中等活性,表明它们在开发新的抗菌剂中具有潜在用途 (El-Gamal 等,2016)。
有机-无机器件中的应用
4H-吡喃并[3,2-c]喹啉衍生物的光伏特性及其在有机-无机光电二极管制造中的应用已被探索,表明这些化合物可以增强二极管参数并适用于作为光电二极管。这为喹啉衍生物在可再生能源技术中的应用开辟了新的途径 (Zeyada 等,2016)。
属性
IUPAC Name |
[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-10-9-21-7-8-22(18-13-27(24,25)12-17(18)21)19(23)15-4-5-16-14(11-15)3-2-6-20-16/h2-6,11,17-18H,7-10,12-13H2,1H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNXUIHCSCKPHZ-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)
![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5524114.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![3-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524131.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)
![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)